N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the imidazole-based acetamide class, characterized by a sulfanyl bridge linking the imidazole core to an acetamide moiety. The imidazole ring is substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a phenyl group. The acetamide nitrogen is attached to a 4-methylphenyl group. The trifluoromethoxy substituent is a key feature, contributing to enhanced metabolic stability and lipophilicity due to its strong electron-withdrawing nature .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c1-17-7-9-19(10-8-17)30-23(32)16-34-24-29-15-22(18-5-3-2-4-6-18)31(24)20-11-13-21(14-12-20)33-25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRDJJABYCLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide, identified by its CAS number 1226428-27-8, is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a complex arrangement that includes an imidazole ring and various aromatic groups, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H20F3N3O2S |
| Molecular Weight | 485.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of imidazole have shown significant antiproliferative effects against various cancer cell lines. In particular, one study indicated that a related imidazole derivative exhibited an IC50 value of 4.07 µM against HeLa cells, suggesting strong anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Specifically, treatment with such compounds has been associated with increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced cell death in tumor cells .
Selectivity Index
The selectivity index of these compounds is noteworthy; for example, one derivative had a selectivity index indicating that normal cells were significantly less affected compared to cancer cells, highlighting the potential for targeted cancer therapy .
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a comparative study involving several imidazole derivatives, the compound with a similar structure demonstrated potent antiproliferative activity against A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cell lines. The results indicated that the compound's effectiveness was significantly greater than that of established chemotherapy agents .
Table 1: IC50 Values of Imidazole Derivatives Against Cancer Cell Lines
| Compound | A549 IC50 (µM) | SGC-7901 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| Compound A | 10.96 | 5.00 | 4.07 |
| Compound B | 15.00 | 7.50 | 6.00 |
| N-(4-methylphenyl)-... | TBD | TBD | TBD |
Another investigation focused on the apoptotic effects induced by related compounds revealed that treatment led to significant increases in caspase-3 activity, which is crucial for the execution phase of apoptosis . This suggests that this compound may function as an effective apoptosis inducer in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations :
- Substituent Effects: The trifluoromethoxy group in the target compound and BA99496 enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or methyl groups . Bromine in BA99496 increases molecular weight (562.40 vs. ~500–550 for the target compound) and may influence halogen bonding in biological targets .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
